8-Cpt-camp 8-Cpt-camp Membrane permeable, lipophilic, cAMP analog. Activator of Epac, cAMP and cGMP-dependent protein kinases (PKA/PKG). Displays site selectivity for Site B of cAMP-dependent PKA type II. Potently inhibits cyclic GMP-specific phosphodiesterase (PDE Va), PDE III and PDE IV (IC50 values are 0.9, 24 and 25 μM, respectively). Increases heart rate, causes fall in arterial blood pressure and vascular resistance in vivo.
8-CPT-Cyclic AMP is a lipophilic activator of the cyclic-AMP- and cyclic-GMP-dependent protein kinases, PKA and PKG (Ka = 0.05 and 0.11 μM, respectively). 8-CPT-cAMP inhibits cyclic GMP-specific phosphodiesterase (PDE VA), cyclic GMP-inhibited phosphodiesterase (PDE III), and cyclic AMP-specific phosphodiesterase (PDE IV) with IC50 values of 0.9, 24, and 25 μM, respectively. It has been used in studies to analyze the signal transduction pathways initiated by cyclic-AMP- and cyclic-GMP-dependent protein kinases.

Brand Name: Vulcanchem
CAS No.: 93882-12-3
VCID: VC0005491
InChI: InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1
SMILES: C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Molecular Formula: C16H14ClN5NaO6PS
Molecular Weight: 493.8 g/mol

8-Cpt-camp

CAS No.: 93882-12-3

Cat. No.: VC0005491

Molecular Formula: C16H14ClN5NaO6PS

Molecular Weight: 493.8 g/mol

* For research use only. Not for human or veterinary use.

8-Cpt-camp - 93882-12-3

CAS No. 93882-12-3
Molecular Formula C16H14ClN5NaO6PS
Molecular Weight 493.8 g/mol
IUPAC Name sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Standard InChI InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1
Standard InChI Key YIJFVHMIFGLKQL-DNBRLMRSSA-M
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
SMILES C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Canonical SMILES C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+]
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Properties

Molecular Composition

8-CPT-cAMP is a derivative of cAMP where the hydrogen at position 8 of the adenine ring is replaced by a 4-chlorophenylthio group. Its chemical name is 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate sodium salt, with the molecular formula C17H16ClN5O6PSNa\text{C}_{17}\text{H}_{16}\text{ClN}_5\text{O}_6\text{PS} \cdot \text{Na} and a molecular weight of 471.8 g/mol . The sodium salt formulation enhances solubility in aqueous solutions, making it suitable for in vitro and in vivo applications.

Mechanism of Action

Selective Epac Activation

8-CPT-cAMP selectively binds to Epac1 and Epac2, guanine nucleotide exchange factors (GEFs) that activate Rap1 and Rap2 GTPases. Unlike traditional cAMP analogs that non-specifically activate PKA, 8-CPT-cAMP exhibits a 50-fold higher affinity for Epac1 (EC₅₀ = 2.2 μM) compared to PKA (EC₅₀ > 10 μM) . This specificity enables researchers to isolate Epac-dependent pathways, such as calcium signaling in pancreatic β-cells, without confounding PKA effects .

Structural Basis of Selectivity

The chlorophenylthio moiety at position 8 and the 2'-O-methyl group on the ribose ring are critical for Epac selectivity. Molecular docking studies suggest that these modifications hinder interactions with PKA’s regulatory subunits while stabilizing binding to Epac’s cAMP-binding domain .

Biological Effects and Applications

Modulation of Calcium Signaling

In pancreatic β-cells, 8-CPT-cAMP stimulates Epac-mediated calcium-induced calcium release (CICR), amplifying glucose-stimulated insulin secretion. This effect is abolished in Epac1-knockout models, confirming the pathway’s specificity .

Synergy with ATRA in APL

In t(11;17) acute promyelocytic leukemia (APL), 8-CPT-cAMP enhances ATRA-induced differentiation by phosphorylating the PLZF/RARα fusion protein at Ser765. This phosphorylation displaces transcriptional corepressors (e.g., SMRT/NCoR), reactivating retinoic acid-responsive genes and reducing leukemia-initiating cell activity .

Proapoptotic Effects in AML

8-CPT-cAMP synergizes with daunorubicin to induce apoptosis in AML cells via Bim protein upregulation. Unlike daunorubicin, which relies on GSK3β, cAMP-mediated apoptosis is dependent on CREB and cyclin-dependent kinases (CDKs), highlighting a novel therapeutic axis .

Therapeutic Implications

Targeting cAMP Pathways in Cancer

The ability of 8-CPT-cAMP to bypass PKA and directly activate Epac makes it a promising candidate for cancers resistant to conventional therapies. For example, in PLZF/RARα-positive APL, 8-CPT-cAMP restores ATRA sensitivity in vivo, doubling survival rates in murine models .

Metabolic Disorders

By amplifying insulin secretion through CICR, 8-CPT-cAMP could address β-cell dysfunction in type 2 diabetes. Preclinical studies show that intraperitoneal administration improves glucose tolerance in diabetic mice without PKA-related side effects .

Comparative Pharmacodynamics

Parameter8-CPT-cAMPRp-8-CPT-cAMPS
TargetEpac1/2PKA
EC₅₀ (Epac1)2.2 μM N/A
EC₅₀ (PKA)>10 μM 0.5 μM
Therapeutic RoleAgonistAntagonist
Key Modification2'-O-methylRp-phosphorothioate

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